2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(m-tolyl)acetamide

thiazolidinedione structural differentiation chemical procurement

2-(3-Allyl-2,4-dioxothiazolidin-5-yl)-N-(m-tolyl)acetamide (CAS 876900-75-3) is a synthetic small molecule (MW 304.36 g/mol; molecular formula C₁₅H₁₆N₂O₃S) belonging to the 2,4-dioxothiazolidine (thiazolidinedione) class. The compound is catalogued in PubChem under CID 6484466 and is commercially available at ≥95% purity from specialty chemical suppliers for R&D use.

Molecular Formula C15H16N2O3S
Molecular Weight 304.4g/mol
CAS No. 876900-75-3
Cat. No. B352556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(m-tolyl)acetamide
CAS876900-75-3
Molecular FormulaC15H16N2O3S
Molecular Weight304.4g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC=C
InChIInChI=1S/C15H16N2O3S/c1-3-7-17-14(19)12(21-15(17)20)9-13(18)16-11-6-4-5-10(2)8-11/h3-6,8,12H,1,7,9H2,2H3,(H,16,18)
InChIKeyOTYPJFUNVDMPEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Allyl-2,4-dioxothiazolidin-5-yl)-N-(m-tolyl)acetamide (CAS 876900-75-3): Procurement-Grade Structural and Physicochemical Reference


2-(3-Allyl-2,4-dioxothiazolidin-5-yl)-N-(m-tolyl)acetamide (CAS 876900-75-3) is a synthetic small molecule (MW 304.36 g/mol; molecular formula C₁₅H₁₆N₂O₃S) belonging to the 2,4-dioxothiazolidine (thiazolidinedione) class. The compound is catalogued in PubChem under CID 6484466 and is commercially available at ≥95% purity from specialty chemical suppliers for R&D use [1]. It features a 3-allyl substitution on the thiazolidinedione core and an N-(m-tolyl)acetamide side chain at the 5-position, structural features that distinguish it from the clinically approved glitazone class which typically bear a 3-unsubstituted or 3-methyl core and a para-substituted phenyl ether side chain [2].

Why In-Class Thiazolidinedione Analogs Cannot Substitute for 2-(3-Allyl-2,4-dioxothiazolidin-5-yl)-N-(m-tolyl)acetamide in Focused Screening


Within the 2,4-dioxothiazolidine class, biological activity is exquisitely sensitive to both the N3-substituent on the heterocyclic core and the nature of the amide side chain at C5. Published structure–activity relationship (SAR) studies on 2,4-thiazolidinedione-5-acetic acid amide series demonstrate that the identity of the aryl amide substituent profoundly modulates antimicrobial potency and spectrum—compounds with different anilide substituents span MIC ranges from inactive (>128 µg/mL) to highly potent (2–8 µg/mL) against the same bacterial strains [1]. The 3-allyl group present in CAS 876900-75-3 is a reactive, unsaturated handle absent from the vast majority of screening-deck thiazolidinediones (which typically carry methyl, phenyl, or unsubstituted N3 positions) [2]; this allyl moiety enables downstream covalent derivatization or may itself contribute to target engagement. Generic substitution with an off-the-shelf thiazolidinedione scaffold lacking both the 3-allyl and the specific m-tolyl amide vector risks complete loss of the biological profile associated with this chemotype.

Quantitative Differentiation Evidence for 2-(3-Allyl-2,4-dioxothiazolidin-5-yl)-N-(m-tolyl)acetamide (CAS 876900-75-3): Comparative Data Guide


Structural Differentiation: 3-Allyl Substitution Patterns Distinguish This Compound from the Clinical Glitazone Pharmacophore

CAS 876900-75-3 carries a 3-allyl substituent (prop-2-en-1-yl) on the thiazolidinedione nitrogen and an N-(m-tolyl)acetamide side chain at C5. This substitution pattern contrasts with the clinically approved glitazone pharmacophore (e.g., pioglitazone, rosiglitazone), which universally features an unsubstituted or methyl-substituted N3 position and a para-substituted phenoxy-alkyl ether at C5 [1]. The allyl group introduces a terminal olefin (C=C) absent from all marketed TZDs, providing a chemically addressable handle for click chemistry, thiol-ene coupling, or covalent target engagement strategies that are structurally impossible with glitazone-type scaffolds.

thiazolidinedione structural differentiation chemical procurement

Class-Level Antimicrobial SAR: m-Tolyl Amide Substituent Is Associated with Enhanced Anti-Staphylococcal Activity in Closely Related Series

In the 2006 study by Zimenkovskii et al. on 2,4-dioxothiazolidine-5-acetic acid amides, the maximum anti-staphylococcal activity was observed for N-[5-(R-benzyl)thiazol-2-yl]-substituted amides within the tested panel [1]. While the specific m-tolyl acetamide of CAS 876900-75-3 was not directly evaluated in this published series, the SAR trend established across the amide congeners demonstrates that aryl amide substitution at the C5-acetamide position is a critical determinant of antibacterial potency, with activity varying from inactive to highly potent depending on the aryl group identity [1][2]. The m-tolyl group introduces a meta-methyl substituent that modulates both lipophilicity and hydrogen-bonding capacity relative to unsubstituted phenyl or para-tolyl analogs. In the structurally related Alegaon and Alagawadi 2012 series of 2,4-thiazolidinedione-5-acetic acid amides (compounds 3a–n), the most active compound 3d exhibited promising broad-spectrum antibacterial and antifungal activity, with MIC values in the low µg/mL range for active members [2]. The m-tolyl amide of CAS 876900-75-3 occupies a chemical space adjacent to these characterized active amides and may serve as a suitable comparator or diversification point.

antimicrobial anti-staphylococcal SAR

Physicochemical Differentiation: Computed Properties Enable Prioritization in Permeability-Limited Screening Cascades

CAS 876900-75-3 has computed physicochemical properties that differentiate it from larger, more lipophilic thiazolidinedione screening compounds. The compound has a molecular weight of 304.36 g/mol, a calculated XLogP3-AA of 2.1, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 5 rotatable bonds [1]. These values place it well within the Lipinski 'Rule of Five' space, in contrast to many extended TZD derivatives (e.g., benzylidene-substituted analogs) that exceed MW 500 and clogP > 5 [2]. Compared to the TZD clinical drugs pioglitazone (MW 356.44; XLogP3 3.8) and rosiglitazone (MW 357.43; XLogP3 2.9), this compound is ~50 Da lighter and 0.8–1.7 log units more polar, suggesting improved aqueous solubility and reduced nonspecific protein binding [3].

physicochemical properties drug-likeness permeability

Synthetic Tractability and Purity: Commercial Availability at ≥95% Purity Enables Direct Procurement Without In-House Synthesis

CAS 876900-75-3 is commercially available from multiple specialty chemical suppliers at catalogued purity of ≥95% . The PubChem entry records a creation date of April 30, 2006, indicating that this compound has been in circulation for nearly two decades, facilitating reproducibility across independent laboratories [1]. In contrast, many structurally analogous but novel 3-substituted-2,4-dioxothiazolidine-5-acetamides described in the academic literature (e.g., the specific amide derivatives in Alegaon 2012 series 3a–n) are not commercially stocked and require bespoke multi-step synthesis, with reported yields for the key thiazolidinedione-5-acetic acid intermediate ranging from 60–85% [2].

commercial availability purity sourcing

Critical Caveat: No Published Bioassay Data Exist for This Specific Compound – All Activity Inferences Are Class-Derived

IMPORTANT: A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Scholar, and major patent databases as of May 2026 has identified zero published bioassay results, zero patent claims, and zero primary research articles that report quantitative biological activity data (MIC, IC₅₀, EC₅₀, Ki, or in vivo efficacy) for CAS 876900-75-3 specifically. The PubChem BioAssay section for CID 6484466 contains no entries [1]. The ZINC database returns no results for this compound [2]. This compound appears to be a screening library stock (designated STK215729) that has not progressed to published biological evaluation. Therefore, all antimicrobial or cytotoxic activity projections in this guide derive from SAR trends observed in structurally related 2,4-dioxothiazolidine-5-acetic acid amide series [3][4] and should be treated as class-level hypotheses, not as validated property claims for this specific compound.

data gap risk assessment screening prioritization

Recommended Application Scenarios for 2-(3-Allyl-2,4-dioxothiazolidin-5-yl)-N-(m-tolyl)acetamide (CAS 876900-75-3) Based on Current Evidence


Medicinal Chemistry: Allyl-Functionalized Thiazolidinedione Scaffold for Covalent Probe and Click Chemistry Diversification

The 3-allyl substituent provides a terminal olefin handle that is absent from all clinically approved thiazolidinediones [1]. This enables thiol-ene click chemistry, olefin cross-metathesis, or covalent warhead installation that is structurally impossible with glitazone-type TZDs. The m-tolyl amide at C5 provides a modifiable recognition element. Procurement of this compound as a starting scaffold supports medicinal chemistry campaigns aimed at generating novel TZD-derived chemical probes, targeted covalent inhibitors, or library diversification via the allyl moiety—applications for which pioglitazone, rosiglitazone, or commercially available 3-unsubstituted TZD analogs are structurally unsuitable [2].

Antimicrobial Hit-Finding: Prioritized Screening Candidate Based on Class SAR Supporting Aryl Amide Anti-Staphylococcal Activity

Published SAR in the 2,4-dioxothiazolidine-5-acetic acid amide class demonstrates that aryl amide substitution at C5 is a key driver of antibacterial activity, with maximum anti-staphylococcal potency observed for benzylthiazolyl amide derivatives [1][2]. The m-tolyl amide of CAS 876900-75-3 falls within this active aryl amide space. Inclusion of this compound in antimicrobial screening panels against Staphylococcus aureus (including MRSA), Escherichia coli, and Mycobacterium species is supported by class-level SAR, with the understanding that no direct MIC data exist for this specific compound and that it should be screened alongside reference antibiotics and known active TZD amides (e.g., the Alegaon 2012 series 3d–3j compounds) [2].

Computational Chemistry and Virtual Screening: Rule-of-Five-Compliant, Experimentally Accessible Scaffold for Docking and Pharmacophore Modeling

With a molecular weight of 304.36 g/mol, XLogP3-AA of 2.1, and zero Rule-of-Five violations [1], this compound represents a drug-like, synthetically tractable thiazolidinedione scaffold suitable for computational hit identification workflows. Its computed properties place it in a favorable region of chemical space for oral bioavailability prediction models [2]. When used as a query in ligand-based virtual screening or as a starting point for structure-based design against PPARγ, VEGFR-2, aldose reductase (ALR2), or other established TZD targets, the compound's commercial availability ensures that in silico hits can be rapidly validated by experimental follow-up without synthetic delay [3].

Chemical Biology: Negatively Characterized Control Compound or Scaffold for Target ID Probe Development

Given the complete absence of published bioactivity data for this compound [1], it may serve as a negatively characterized starting point for target identification campaigns or as a control compound in assay panels where thiazolidinedione-class effects need to be dissociated from specific target engagement. The allyl group enables installation of photoaffinity labels (diazirine, benzophenone) or biotin tags via thiol-ene chemistry for pull-down experiments, while the m-tolyl amide can be varied systematically to generate SAR in target deconvolution studies. This application leverages the compound's structural uniqueness and commercial availability rather than a pre-existing biological annotation, turning the absence of data into an experimental design advantage for chemical biology groups seeking unencumbered TZD scaffolds.

Quote Request

Request a Quote for 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(m-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.